molecular formula C22H22BrFN4O3 B14102336 6-bromo-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione

6-bromo-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione

Cat. No.: B14102336
M. Wt: 489.3 g/mol
InChI Key: GWCVDBIDUVABGW-UHFFFAOYSA-N
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Description

6-bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives with altered oxidation states.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, leading to a diverse array of analogs .

Scientific Research Applications

6-bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 6-bromo-3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 6-bromo-3-{4-[4-(4-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Uniqueness

The uniqueness of 6-bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C22H22BrFN4O3

Molecular Weight

489.3 g/mol

IUPAC Name

6-bromo-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H22BrFN4O3/c23-15-3-8-19-18(14-15)21(30)28(22(31)25-19)9-1-2-20(29)27-12-10-26(11-13-27)17-6-4-16(24)5-7-17/h3-8,14H,1-2,9-13H2,(H,25,31)

InChI Key

GWCVDBIDUVABGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O

Origin of Product

United States

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